![molecular formula C18H29N5O2 B5102135 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B5102135.png)
4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine
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Overview
Description
4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a unique molecule with a complex structure that has the potential to be used in various fields of research. In
Mechanism of Action
The mechanism of action of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the progression of various diseases. It has also been found to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine have been extensively studied. It has been found to have a positive effect on the immune system, reducing inflammation and oxidative stress. It has also been found to have a protective effect on the brain, reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine in lab experiments include its high purity and yield. It is also a versatile molecule that can be used in various fields of research. The limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine. One potential direction is the development of new drugs and drug delivery systems that incorporate this molecule. Another direction is the study of the mechanism of action of this compound to better understand its potential uses in the treatment of various diseases. Additionally, there is a need for further research into the synthesis method of this compound to optimize its yield and purity.
Synthesis Methods
The synthesis of 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine is a complex process that involves several steps. The first step involves the reaction of cyclohexyl isocyanate with sodium azide to form 1-cyclohexyl-1H-1,2,3-triazole. In the second step, 1-cyclohexyl-1H-1,2,3-triazole is reacted with piperidine and morpholine to form 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine. The synthesis method of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
The 4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine has been extensively studied for its potential use in various fields of scientific research. It has been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c24-18(17-14-23(20-19-17)16-4-2-1-3-5-16)22-8-6-15(7-9-22)21-10-12-25-13-11-21/h14-16H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYJMMYPDPCICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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